1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate
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Overview
Description
1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of indole, a heterocyclic compound, and is characterized by the presence of multiple methyl groups and a benzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate typically involves the reaction of 1,2,3,3-Tetramethyl-3H-indolium iodide with 4-methylbenzenesulfonate under specific conditions. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole compounds.
Scientific Research Applications
1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide
- 2,3,3-Trimethylindolenine
Uniqueness: 1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate stands out due to its unique combination of methyl groups and the benzenesulfonate moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C23H25NO3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;1,2,3,3-tetramethylbenzo[e]indol-3-ium |
InChI |
InChI=1S/C16H18N.C7H8O3S/c1-11-12(2)17(3,4)15-10-9-13-7-5-6-8-14(13)16(11)15;1-6-2-4-7(5-3-6)11(8,9)10/h5-10H,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
XWZUALYSKCXXMS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)C)C |
Origin of Product |
United States |
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